molecular formula C14H19NO2 B183884 tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 123387-53-1

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B183884
M. Wt: 233.31 g/mol
InChI Key: GVSRWAIRQCMAHG-UHFFFAOYSA-N
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Description

“tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate” is a chemical compound with the molecular formula C14H19NO2 . It has a molecular weight of 233.31 . The compound is solid or semi-solid or lump or liquid in physical form .


Molecular Structure Analysis

The InChI code for “tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate” is 1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate” is a solid or semi-solid or lump or liquid . It has a molecular weight of 233.31 . The compound should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

1. Monoamine Oxidase Inhibitory Activities

  • Application Summary : 3,4-dihydroquinoline derivatives have been synthesized and their monoamine oxidase (MAO) inhibitory activities were evaluated .
  • Methods of Application : The derivatives were synthesized and their inhibitory activities were evaluated using rat liver MAO-B .
  • Results : The calculated IC50 values revealed that compound Q (N-amino-3,4-dihydroquinoline-(1H)-2-one), which carries a free amine group in the molecule, inhibited rat liver MAO-B competitively and reversibly .

2. Synthesis of Tetrahydroquinoline Derivatives

  • Application Summary : A highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-QMs and cyanoalkenes to construct tetrahydroquinoline derivatives has been successfully achieved .
  • Methods of Application : This strategy proceeds efficiently under mild condition, offering a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines .
  • Results : The process yields high yields, excellent diastereoselectivities, broad functional group tolerance as well as gram-scale capacity .

3. Plant Disease Management

  • Application Summary : Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is similar to the 3,4-dihydroquinoline scaffold, have been synthesized for plant disease management .
  • Methods of Application : The derivatives were synthesized using the Castagnoli–Cushman reaction .
  • Results : The results of this application are not specified in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSRWAIRQCMAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442802
Record name tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

CAS RN

123387-53-1
Record name 1,1-Dimethylethyl 3,4-dihydro-1(2H)-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123387-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AJ Catino - 2006 - drum.lib.umd.edu
Dirhodium tetrakiscaprolactamate, Rh2 (cap) 4, was found to be an effective catalyst for allylic oxidation in combination with tert-butyl hydroperoxide (t-BuOOH). Substituted cyclic olefins …
Number of citations: 1 drum.lib.umd.edu
AJ Catino - 2006 - search.proquest.com
Dirhodium tetrakis [ϵ-caprolactamate], Rh 2 (cap) 4, was found to be an effective catalyst for allylic oxidation in combination with tert-butyl hydroperoxide (t-BuOOH). Substituted cyclic …
Number of citations: 0 search.proquest.com
TC Sherwood, HY Xiao, RG Bhaskar… - The Journal of …, 2019 - ACS Publications
An intramolecular arene alkylation reaction has been developed using the organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors. Reaction …
Number of citations: 55 pubs.acs.org

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